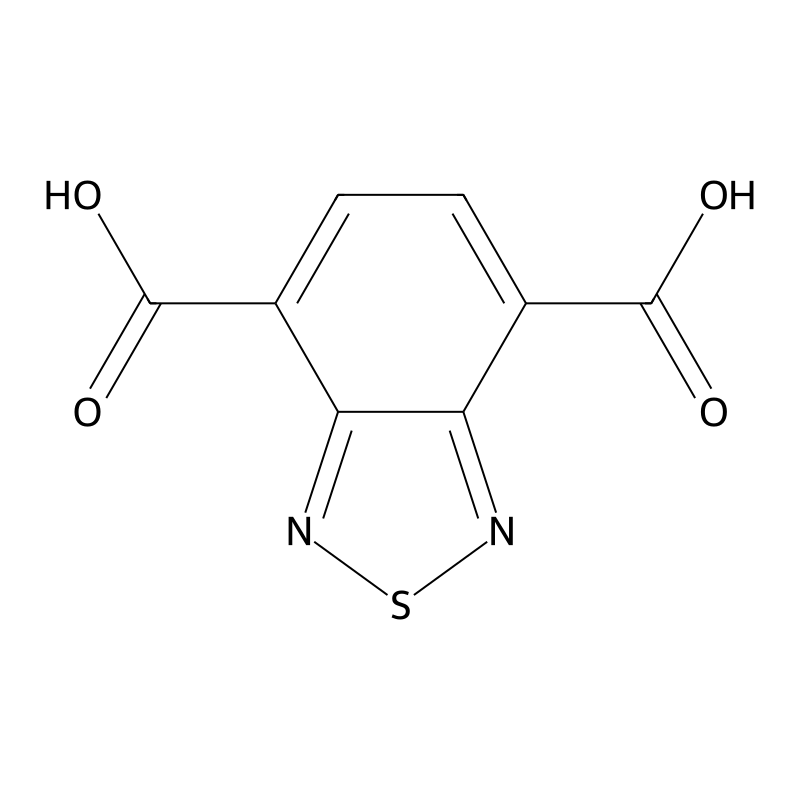2,1,3-Benzothiadiazole-4,7-dicarboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,1,3-Benzothiadiazole-4,7-dicarboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a benzothiadiazole ring fused with two carboxylic acid groups. The molecular formula is , and it has a molecular weight of approximately 224.20 g/mol. This compound is notable for its electron-deficient nature due to the presence of nitrogen and sulfur in the ring, which enhances its reactivity and potential applications in various fields, including materials science and organic electronics .
Organic Chemistry and Material Science:
- Synthesis of Novel Polymers: 2,1,3-BTD can be used as a building block for the synthesis of new and functional polymers due to its reactive carboxylic acid groups. Studies have shown its potential in the development of heat-resistant and flame-retardant polymers [].
- Organic Photovoltaics: Research suggests that 2,1,3-BTD can be employed as an electron acceptor material in organic photovoltaic cells. This is because it possesses suitable energy levels and good film-forming properties [].
Medicinal Chemistry and Drug Discovery:
- Antimicrobial Activity: Some studies have explored the potential antimicrobial properties of 2,1,3-BTD and its derivatives. However, further research is needed to validate these findings and understand the underlying mechanisms of action [].
- Enzyme Inhibition: 2,1,3-BTD derivatives have been investigated for their ability to inhibit specific enzymes, such as carbonic anhydrases, which are implicated in various diseases. However, more research is required to assess their efficacy and selectivity [].
The chemical behavior of 2,1,3-benzothiadiazole-4,7-dicarboxylic acid is influenced by its functional groups. It can undergo various reactions:
- Oxidation: The compound can be oxidized to form dicarboxylic acids or other derivatives. For instance, oxidation using potassium permanganate has been reported to yield hydroxylated intermediates .
- Decarboxylation: Under certain conditions, it may lose carbon dioxide from one or both carboxylic acid groups.
- Substitution Reactions: The electron-withdrawing nature of the benzothiadiazole moiety allows for electrophilic substitution reactions on the aromatic ring.
Research indicates that 2,1,3-benzothiadiazole derivatives exhibit various biological activities, including:
- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
- Anticancer Activity: Certain modifications of the compound have been investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells .
- Phototoxicity: The compound's ability to generate reactive oxygen species upon light activation suggests potential applications in photodynamic therapy.
Several methods are employed for synthesizing 2,1,3-benzothiadiazole-4,7-dicarboxylic acid:
- Cyclization Reactions: Starting from appropriate thiadiazole precursors, cyclization can be achieved through condensation reactions.
- Carboxylation: Introducing carboxyl groups can be accomplished via direct carboxylation methods or through the use of carboxylic acid derivatives.
- Oxidative Methods: Oxidation of suitable benzothiadiazole intermediates can yield the dicarboxylic acid form .
The unique properties of 2,1,3-benzothiadiazole-4,7-dicarboxylic acid make it suitable for various applications:
- Organic Electronics: Used as an electron-deficient building block in organic semiconductors and photovoltaic devices due to its strong electron-accepting properties.
- Fluorescent Materials: Its photophysical properties allow for incorporation into fluorescent polymers and dyes.
- Sensors: Potential use in chemical sensors due to changes in fluorescence or conductivity upon interaction with specific analytes.
Studies on the interactions of 2,1,3-benzothiadiazole-4,7-dicarboxylic acid with biological molecules reveal insights into its binding affinities and mechanisms of action. For example:
- Interaction with proteins has been examined to understand its role in biological systems.
- Investigations into its binding with DNA suggest potential applications in gene therapy or as a drug delivery system .
Several compounds share structural similarities with 2,1,3-benzothiadiazole-4,7-dicarboxylic acid. Here are a few notable examples:
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| 2,1,3-Benzothiadiazole | Contains a single thiadiazole ring without carboxylic groups | Less polar than the dicarboxylic derivative |
| Benzothiazole | Similar aromatic structure but lacks nitrogen-sulfur fusion | More stable and less reactive |
| 5-Methyl-2,1,3-benzothiadiazole | Methyl substitution on the benzothiadiazole ring | Altered electronic properties affecting reactivity |
| 2-Hydroxybenzothiadiazole | Hydroxyl group substitution | Enhanced solubility and potential biological activity |
The uniqueness of 2,1,3-benzothiadiazole-4,7-dicarboxylic acid lies in its dual carboxylic acid functionality combined with the electron-deficient benzothiadiazole core. This combination enhances its reactivity and broadens its applicability across various fields compared to its analogs.








